N-Trityl Olmesartan Ethyl Ester - 172875-59-1

N-Trityl Olmesartan Ethyl Ester

Catalog Number: EVT-1171022
CAS Number: 172875-59-1
Molecular Formula: C45H44N6O3
Molecular Weight: 716.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Olmesartan medoxomil (OM) is a medication primarily used for the treatment of hypertension. It is a prodrug of olmesartan, which functions by selectively blocking the angiotensin II-AT1 receptor, thus exerting its antihypertensive effects. Despite its efficacy, the clinical application of OM is hindered by its low oral bioavailability, which is approximately 28%1. To address this limitation, various strategies have been employed to enhance the bioavailability and therapeutic efficacy of OM, including the development of ternary solid dispersions and nanoemulsions13.

Synthesis Analysis

N-Trityl olmesartan ethyl ester is synthesized by reacting 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylic acid ethyl ester with 5-[4’-(bromomethyl) biphenyl-2-yl]-1-(triphenylmethyl) tetrazole []. This reaction is typically carried out in the presence of potassium hydroxide in dimethylformamide (DMF) as a solvent [].

Alternative methods utilizing potassium tert-butoxide in dimethylacetamide or sodium hydroxide in DMF have been explored, but the potassium hydroxide/DMF method offers a more practical approach with improved yields [].

Molecular Structure Analysis

Single-crystal X-ray diffraction (SCXRD) analysis has provided definitive insights into the molecular structure of N-trityl olmesartan ethyl ester []. The study revealed that, contrary to previous assumptions, the trityl substituent is attached to the N-2 nitrogen atom of the tetrazole ring rather than the N-1 nitrogen []. This finding has led to a revision of the reported structural formula and systematic chemical name of N-trityl olmesartan ethyl ester and related sartan intermediates [].

Physical and Chemical Properties Analysis

While specific physical and chemical property data for N-trityl olmesartan ethyl ester is limited in the provided abstracts, one study investigated its solubility in 13 different organic solvents []. Understanding the solubility behavior of this intermediate in various solvents is crucial for optimizing reaction conditions and purification processes during olmesartan medoxomil synthesis.

Applications in Various Fields

Hypertension Treatment

The primary application of olmesartan is in the treatment of hypertension. Studies have shown that the use of ternary solid dispersions and nanoemulsions can significantly improve the oral bioavailability of OM, leading to enhanced solubility, dissolution rate, and pharmacokinetic profile. These improvements have been demonstrated to result in better and prolonged control of hypertension in experimental models13.

Renal Protection

Olmesartan has also been shown to have protective effects against renal injury induced by the anthracycline anticancer drug daunorubicin (DNR). The mechanism behind this protective effect involves the modulation of oxidative stress through the Nrf2 signaling pathway and the inhibition of inflammation. Olmesartan treatment has been found to down-regulate pro-inflammatory factors and upregulate protective enzymes and proteins, contributing to the amelioration of nephrotoxicity2.

Inflammatory Bowel Disease

In addition to its cardiovascular and renal applications, olmesartan has demonstrated potential in the treatment of inflammatory bowel diseases such as ulcerative colitis. The drug's ability to modulate the NFκB and Nrf2/HO-1 signaling pathways has been implicated in its therapeutic effects. Olmesartan has been shown to reduce inflammatory markers, inhibit apoptosis, and enhance antioxidant defenses in experimental models of ulcerative colitis, suggesting its promise as a potential therapy for human inflammatory bowel diseases4.

Trityl Olmesartan

Compound Description: Trityl Olmesartan is a synthetic intermediate in the production of Olmesartan Medoxomil [, ]. It features a trityl protecting group on the tetrazole ring, which is later removed to yield the active pharmaceutical ingredient.

Relevance: Trityl Olmesartan is the hydrolyzed product of N-Trityl Olmesartan Ethyl Ester, sharing the core biphenyl-tetrazole structure with the ethyl ester group replaced by a carboxylic acid group [, ]. This hydrolysis is a key step in the synthesis of Olmesartan Medoxomil from N-Trityl Olmesartan Ethyl Ester.

Olmesartan Medoxomil

Compound Description: Olmesartan Medoxomil (OM) is an angiotensin II receptor antagonist used to treat hypertension [, , ]. It is a prodrug that is metabolized into its active form, olmesartan, in the body.

Relevance: Olmesartan Medoxomil is the final target product in the synthetic pathway that utilizes N-Trityl Olmesartan Ethyl Ester as a key intermediate [, , ]. The structures share the core biphenyl-tetrazole and imidazole moieties, highlighting their close relationship.

N-Tritylolmesartan Medoxomil

Compound Description: This compound is a crucial intermediate in the synthesis of Olmesartan Medoxomil []. It contains the medoxomil ester side chain, differentiating it from N-Trityl Olmesartan Ethyl Ester.

Relevance: N-Tritylolmesartan Medoxomil and N-Trityl Olmesartan Ethyl Ester are both N-tritylated intermediates in the production of Olmesartan Medoxomil, sharing the biphenyl-tetrazole core []. The difference lies in the ester side chain, with the former possessing the medoxomil ester and the latter having an ethyl ester.

2-Propyl-4-(1-hydroxy-1-methylethyl)imidazole-5-carboxylic Acid Ethyl Ester

Compound Description: This compound is a key reagent in the synthesis of Olmesartan Medoxomil [, ]. It provides the characteristic imidazole moiety present in Olmesartan Medoxomil.

Relevance: This compound reacts with N-Trityl Olmesartan Ethyl Ester in the synthesis of Olmesartan Medoxomil, ultimately becoming part of the final drug molecule [, ]. The reaction forms the amide bond that links the biphenyl-tetrazole portion of N-Trityl Olmesartan Ethyl Ester with the imidazole moiety.

4-(1-Hydroxy-1-Methylethyl)-2-Propyl-1H-Imidazole-5-Carboxylic Acid

Compound Description: This compound is a precursor used in the synthesis of Olmesartan Medoxomil []. It is closely related to the ethyl ester derivative, lacking the ethyl group on the carboxylic acid.

Relevance: This carboxylic acid is structurally very similar to the "2-Propyl-4-(1-hydroxy-1-methylethyl)imidazole-5-carboxylic Acid Ethyl Ester" and serves as its direct precursor in the multistep synthesis of Olmesartan Medoxomil [].

N-1- and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl Derivatives of Olmesartan Medoxomil

Compound Description: These two compounds are identified as major regioisomeric process-related impurities observed during the synthesis of Olmesartan Medoxomil [].

Relevance: These impurities highlight the potential for regioisomer formation during the synthesis of Olmesartan Medoxomil, a pathway where N-Trityl Olmesartan Ethyl Ester is a key intermediate []. They share the core structure with Olmesartan Medoxomil, emphasizing the importance of regiocontrol during the synthetic steps.

5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates

Compound Description: This refers to a class of compounds, not a specific molecule, characterized by a biphenyl group attached to the 5-position of a tetrazole ring, which is protected by a triphenylmethyl (trityl) group [].

Relevance: N-Trityl Olmesartan Ethyl Ester belongs to this class of compounds []. This group is important for understanding the reactivity and potential for regioisomer formation in reactions involving the tetrazole ring, which is key in the synthesis of Olmesartan Medoxomil.

N-Triphenylmethylolmesartan Ethyl (N-tritylolmesartan Ethyl)

Compound Description: This compound is another name for N-Trityl Olmesartan Ethyl Ester itself []. The paper uses both names to refer to the same structure.

Relevance: This highlights the various nomenclatures used in the literature to describe N-Trityl Olmesartan Ethyl Ester. The paper emphasizes that this compound exists predominantly as the N-2 trityl regioisomer [].

Mechanism of Action

Olmesartan medoxomil is hydrolyzed to its active metabolite, olmesartan, by the action of aryl esterase. Olmesartan then exerts its antihypertensive actions by selectively blocking the angiotensin II-AT1 receptor, which is a critical component of the renin-angiotensin system (RAS). The RAS plays a significant role in regulating blood pressure and fluid balance. By inhibiting the action of angiotensin II, olmesartan prevents vasoconstriction and aldosterone secretion, leading to a reduction in blood pressure3.

Properties

CAS Number

172875-59-1

Product Name

N-Trityl Olmesartan Ethyl Ester

IUPAC Name

ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate

Molecular Formula

C45H44N6O3

Molecular Weight

716.9 g/mol

InChI

InChI=1S/C45H44N6O3/c1-5-18-39-46-41(44(3,4)53)40(43(52)54-6-2)50(39)31-32-27-29-33(30-28-32)37-25-16-17-26-38(37)42-47-49-51(48-42)45(34-19-10-7-11-20-34,35-21-12-8-13-22-35)36-23-14-9-15-24-36/h7-17,19-30,53H,5-6,18,31H2,1-4H3

InChI Key

PKLGOYACZYXKDL-UHFFFAOYSA-N

SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(C)O

Synonyms

4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2’-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic Acid Ethyl Ester;

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.